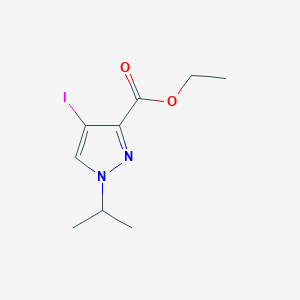

ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate

Description

Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is a halogenated pyrazole derivative featuring an iodine atom at the 4-position, an isopropyl group at the 1-position, and an ethyl ester at the 3-position of the pyrazole ring. This compound is part of a broader class of pyrazole-based molecules, which are widely used in medicinal and agrochemical research due to their structural versatility and bioactivity . CymitQuimica, a supplier of specialized heterocyclic compounds, previously listed this molecule as part of its catalog, though it is currently marked as discontinued .

Properties

IUPAC Name |

ethyl 4-iodo-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-4-14-9(13)8-7(10)5-12(11-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCCVTKLMXFIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1I)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-isopropyl-1H-pyrazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial agents.

Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular targets.

Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.

Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The iodine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity . The exact pathways involved can vary based on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate with analogous compounds, focusing on substituent variations, physicochemical properties, and applications.

Key Observations:

- Halogen Position : The 4-iodo substitution distinguishes these compounds from pyrazoles with halogens at other positions (e.g., 5-iodo), which may exhibit different electronic effects and reactivity in cross-coupling reactions .

- Hybrid Structures : The pyrazole-pyrimidine hybrid in demonstrates expanded applications in kinase inhibitor research, leveraging its planar aromatic system for target binding .

Biological Activity

Ethyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of C_10H_12I N_3O_2 and features a pyrazole ring substituted with an iodine atom at the 4-position and an isopropyl group at the 1-position. The synthesis typically involves the iodination of a pyrazole precursor, such as 1-isopropyl-1H-pyrazole-3-carboxylate, using iodine in an organic solvent under reflux conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The iodine atom plays a critical role in modulating binding affinity and specificity, influencing the compound's pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

- Pyrazole derivatives, including this compound, have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways .

2. Anti-inflammatory Properties

- The compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Effects

- This compound has shown activity against various bacterial and fungal strains. Research indicates that it can disrupt microbial cell membranes, leading to cell lysis.

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

Case Study 1: Anticancer Potential

In a study assessing the anticancer properties of various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of human cancer cell lines, demonstrating IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in nitric oxide production and inflammatory cytokines compared to control groups .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its applications extend to:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used in synthesizing bioactive molecules targeting inflammatory and cancer pathways. |

| Chemical Biology | Acts as a chemical probe for studying biological pathways and molecular interactions. |

| Material Science | Employed in creating functional materials such as organic semiconductors. |

| Agricultural Chemistry | Investigated for potential use in developing agrochemicals like herbicides. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.